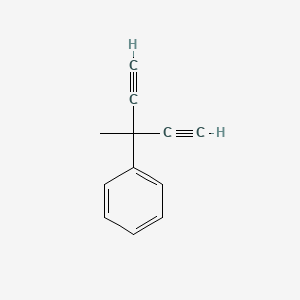
(3-Methylpenta-1,4-diyn-3-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpenta-1,4-diyn-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methylpenta-1,4-diyn-3-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-diyn-3-yl)benzene typically involves the coupling of a benzene derivative with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction. For example, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with boronic acids can be used to prepare this compound . The reaction conditions often include the use of ligands such as S-phos or Gorlos-phos to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(3-Methylpenta-1,4-diyn-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
(3-Methylpenta-1,4-diyn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of (3-Methylpenta-1,4-diyn-3-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity . The alkyne groups can participate in reactions that involve the formation of carbon-carbon bonds, such as cross-coupling reactions.
相似化合物的比较
Similar Compounds
Uniqueness
(3-Methylpenta-1,4-diyn-3-yl)benzene is unique due to its combination of aromatic and alkyne functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its structure also imparts unique electronic properties, which can be exploited in materials science and nanotechnology.
属性
CAS 编号 |
93913-28-1 |
|---|---|
分子式 |
C12H10 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-methylpenta-1,4-diyn-3-ylbenzene |
InChI |
InChI=1S/C12H10/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
InChI 键 |
OVVLODSLGRGWFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C)(C#C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


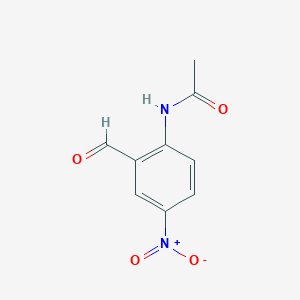

![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
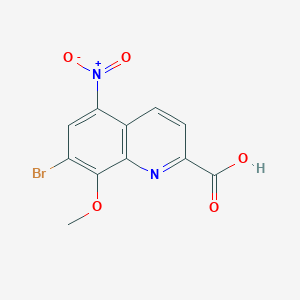

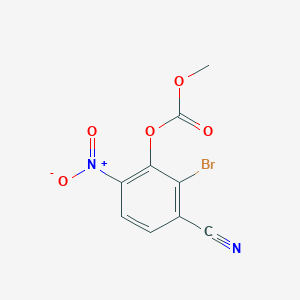
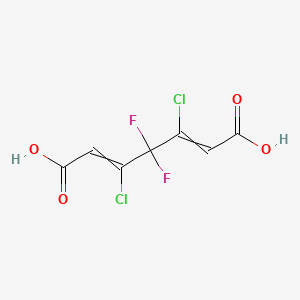
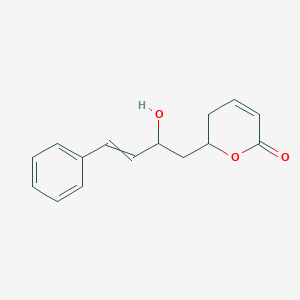
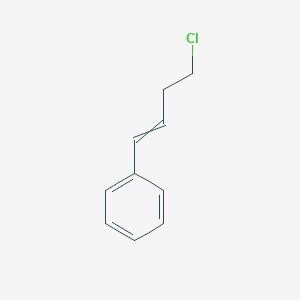
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
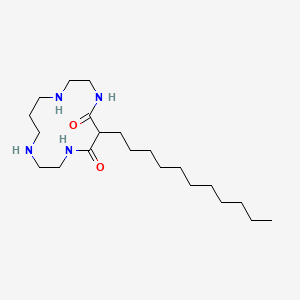
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

